molecular formula C7H3BrFIO2 B1374827 2-Bromo-4-fluoro-6-iodobenzoic acid CAS No. 1421275-39-9

2-Bromo-4-fluoro-6-iodobenzoic acid

Cat. No.: B1374827
CAS No.: 1421275-39-9
M. Wt: 344.9 g/mol
InChI Key: WJKILWSNFTUXCL-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-iodobenzoic acid is an aromatic compound with the molecular formula C7H3BrFIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted with bromine, fluorine, and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-6-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the selective iodination of 2-Amino-4-fluorobenzoic acid at the 6-position, followed by bromination at the 2-position. The reaction conditions often involve the use of iodine and bromine reagents in the presence of catalysts and solvents such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-6-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine, fluorine, or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, or reduced to form alcohols or aldehydes.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline can yield N-phenyl-4-fluoro-anthranilic acid .

Scientific Research Applications

2-Bromo-4-fluoro-6-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of molecular probes and imaging agents for biological studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-6-iodobenzoic acid depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-iodobenzoic acid: Similar in structure but lacks the bromine atom.

    4-Bromo-2-fluoro-3-iodobenzoic acid: Similar but with different substitution positions.

    2-Iodobenzoic acid: Lacks both bromine and fluorine atoms.

Uniqueness

2-Bromo-4-fluoro-6-iodobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-bromo-4-fluoro-6-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKILWSNFTUXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C(=O)O)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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